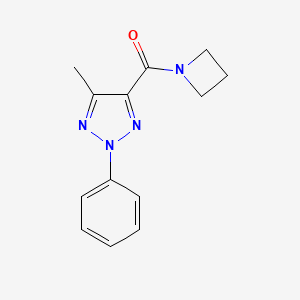
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone, also known as AZM, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AZM is a member of the azetidine family of compounds and has a unique structure that makes it an attractive candidate for drug development. In
Mecanismo De Acción
The exact mechanism of action of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is not fully understood. However, it has been suggested that Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has also been shown to induce apoptosis in cancer cells. Additionally, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is its broad-spectrum activity against a variety of pathogens. This makes it a potentially useful drug for the treatment of infectious diseases. Additionally, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have low toxicity in animal studies, which is a promising sign for its potential use in humans. However, one limitation of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is its relatively poor solubility in water, which can make it difficult to administer in certain applications.
Direcciones Futuras
There are a number of future directions for the study of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. One potential avenue of research is the development of more efficient synthesis methods for Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. Additionally, further studies are needed to fully elucidate the mechanism of action of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. Another area of research is the development of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone derivatives with improved pharmacological properties. Finally, the potential use of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone in the treatment of neurodegenerative diseases warrants further investigation.
Conclusion
In conclusion, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is a promising small molecule drug with a unique structure and potential therapeutic applications. Its broad-spectrum activity against a variety of pathogens, low toxicity, and potential use in the treatment of neurodegenerative diseases make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone and to develop more efficient synthesis methods and derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone involves the reaction of 5-methyl-2-phenyltriazole-4-carboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form an active ester intermediate. The intermediate is then reacted with azetidine to produce Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. The synthesis of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and antiviral activity. Additionally, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have anticancer activity against a variety of cancer cell lines. Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-10-12(13(18)16-8-5-9-16)15-17(14-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKMYCQUQKJJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)N2CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)


![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)


![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)
![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)


![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)

![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)